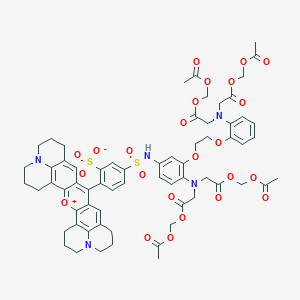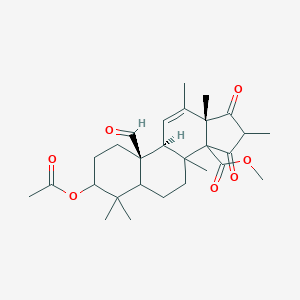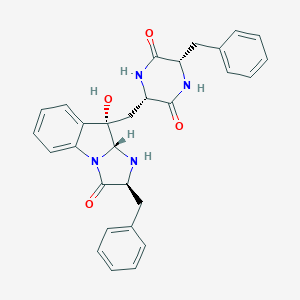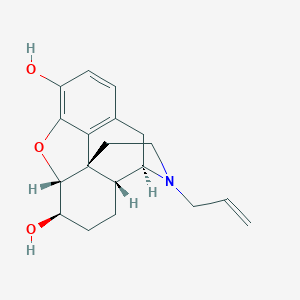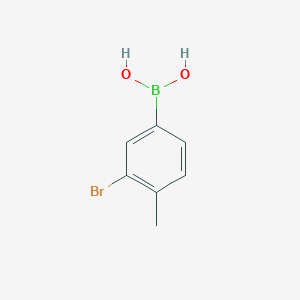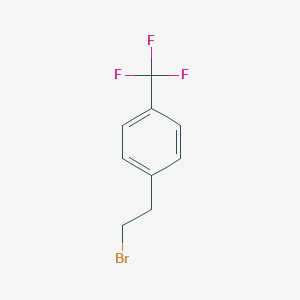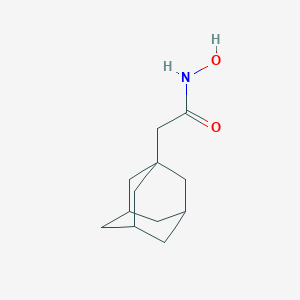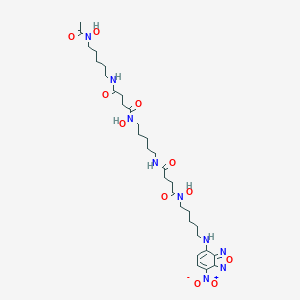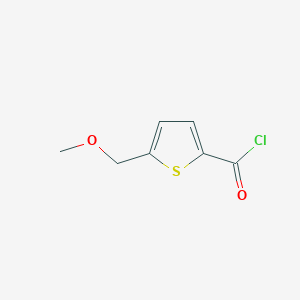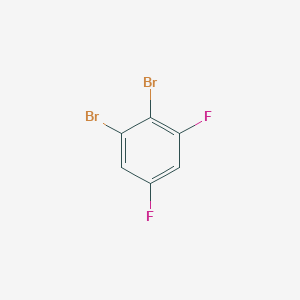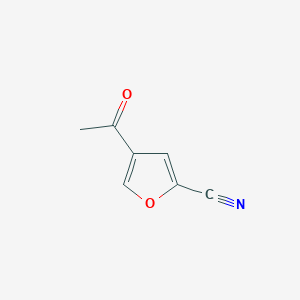
2-Furancarbonitrile, 4-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonitrile, 4-acetyl-, also known as Furan-2-carbonitrile, is a heterocyclic organic compound that contains a furan ring and a nitrile functional group. It is a colorless to pale yellow liquid that has a fruity odor and is used in various research applications.
Mécanisme D'action
The mechanism of action of 2-Furancarbonitrile, 4-acetyl- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the nitrile functional group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Furancarbonitrile, 4-acetyl-. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines in vitro. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Furancarbonitrile, 4-acetyl- in lab experiments is its availability and relatively low cost. However, its low yield and limited solubility in common solvents can be a limitation for some experiments.
Orientations Futures
There are several future directions for research on 2-Furancarbonitrile, 4-acetyl-. One area of interest is its potential as a starting material for the synthesis of novel pharmaceutical compounds. Another area of interest is its potential as a building block for the synthesis of new materials and polymers. Additionally, further research is needed to fully understand its mechanism of action and its potential as an antimicrobial and anticancer agent.
In conclusion, 2-Furancarbonitrile, 4-acetyl- is a heterocyclic organic compound that has various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various research fields.
Méthodes De Synthèse
The synthesis of 2-Furancarbonitrile, 4-acetyl- can be accomplished by reacting furfural with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, followed by a dehydration reaction to form the nitrile functional group. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
2-Furancarbonitrile, 4-acetyl- has been used in various research applications, including as a starting material for the synthesis of various pharmaceutical compounds, as a building block for the synthesis of polymers and materials, and as a reagent in organic synthesis. It has also been used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
133674-75-6 |
|---|---|
Nom du produit |
2-Furancarbonitrile, 4-acetyl- |
Formule moléculaire |
C7H5NO2 |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
4-acetylfuran-2-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |
Clé InChI |
OARTVFFTQMOHIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=C1)C#N |
SMILES canonique |
CC(=O)C1=COC(=C1)C#N |
Synonymes |
2-Furancarbonitrile, 4-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
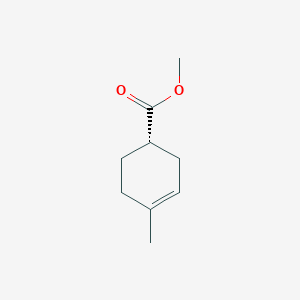
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)
